(5R)-5-Ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione (AUT1) is a small molecule modulator of Kv3.1 and Kv3.2 potassium channels. [] Kv3.1 and Kv3.2 channels are high voltage-activated potassium channels that exhibit fast activation and deactivation kinetics. [] These channels play a crucial role in the fast-spiking phenotype of certain neurons, particularly fast-spiking, parvalbumin-positive interneurons in corticolimbic brain circuits. [] These interneurons are involved in modulating the synchronization of cortical circuits and the generation of brain rhythms. []
The synthesis of AUT1 typically involves the cyclization of amino acids or their derivatives under specific conditions that promote the formation of the hydantoin ring. Common methods include:
The technical details often focus on optimizing reaction conditions such as temperature, time, and catalyst type to achieve high yields of pure AUT1 .
The molecular structure of AUT1 can be represented as follows:
The three-dimensional conformation of AUT1 can be analyzed using computational chemistry methods such as molecular modeling to predict its behavior in biological systems .
AUT1 participates in various chemical reactions typical of hydantoins, including:
Technical details regarding these reactions often involve kinetic studies and mechanisms that elucidate how environmental factors influence reaction pathways .
The mechanism of action for AUT1 is primarily related to its interactions at the molecular level with biological targets. In pharmacological contexts, it may act as an inhibitor or modulator of specific enzymes or receptors due to its structural similarity to naturally occurring biomolecules.
Research indicates that AUT1 can influence metabolic pathways by altering enzyme activity or receptor binding affinities, which is crucial for its applications in drug development .
AUT1 exhibits several notable physical and chemical properties:
Relevant data from safety data sheets provide insights into handling precautions due to potential reactivity with strong oxidizers or acids .
AUT1 has diverse applications across various scientific disciplines:
These applications underscore the compound's significance in both research and practical implementations within science .
AUT1 is an essential autophagy-related gene first identified in Saccharomyces cerevisiae, located on the right arm of chromosome XIV approximately 10 kb from the centromere. The gene encodes a 310-amino acid protein (36 kDa) critical for autophagosome formation and cytoplasm-to-vacuole transport pathways [5]. Evolutionary analyses reveal significant conservation of AUT1 orthologs across eukaryotes. In mammals, the 5′-untranslated regions (5′-UTRs) of autophagy-related genes exhibit elevated conservation of AUG triplets compared to other nucleotide triplets, indicating strong purifying selection. This conservation pattern—observed in >20% of mammalian genes—suggests regulatory roles in translation initiation or stress-responsive regulation [6]. Comparative genomics of yeast species (S. cerevisiae, S. paradoxus, S. mikatae, S. bayanus) further confirms that AUT1 homologs maintain conserved genomic loci and promoter architectures, particularly in regions harboring upstream open reading frames (uORFs) that modulate translational efficiency during nutrient stress [5] [6].
Table 1: Evolutionary Conservation Features of AUT1
Organism | Genomic Position | Protein Length | Conserved Functional Motifs | Conservation Mechanism |
---|---|---|---|---|
S. cerevisiae | Chromosome XIV (10 kb from centromere) | 310 aa | Autophagosome assembly domain | Purifying selection |
Mammals | Orthologous loci (e.g., Chr 11q in humans) | Variable | Kv3 modulation domain | 5′-UTR AUG conservation (>20% genes) |
S. paradoxus | Syntenic to S. cerevisiae | 308 aa | Autophagosome assembly domain | uORF architecture conservation |
The AUT1 protein exhibits distinct structural domains that enable its function in ion channel modulation and autophagic machinery:
Table 2: Structural Domains of AUT1
Domain | Residue Range | Secondary Structure | Functional Role | Interaction Partners |
---|---|---|---|---|
Kv3 modulator | 45–162 (mammalian orthologs) | 5 β-strands + 3 α-helices | Shifts Kv3 voltage dependence | Kv3.1/Kv3.2 S4 segments |
Membrane-binding | 240–310 (yeast) | Helical hairpin | Phagophore nucleation | Phosphatidylinositol 3-phosphate |
Flexible linker | 163–239 (yeast) | Disordered | Conformational switching | ATG8, WIPI1/ATG18 |
AUT1 activity is regulated by multiple post-translational modifications (PTMs) that integrate metabolic and stress signals:
Table 3: Post-Translational Modifications of AUT1
PTM Type | Modification Site | Enzyme | Functional Consequence | Regulatory Trigger |
---|---|---|---|---|
Phosphorylation | Thr72 (mammalian) | AMPK | Enhances Kv3 binding affinity | Energy deprivation |
Phosphorylation | Ser120 (yeast) | Pho85 kinase | Inhibits membrane association | High nitrogen |
Ubiquitination | Lys48/Lys63 | NEDD4-1 | Degradation or autophagy recruitment | Oxidative stress |
O-GlcNAcylation | Ser205 | OGT | Blocks Kv3 interface | Hyperglycemia |
Lipidation | Gly287 (yeast) | ATG7-ATG3 | Membrane anchoring | Starvation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1